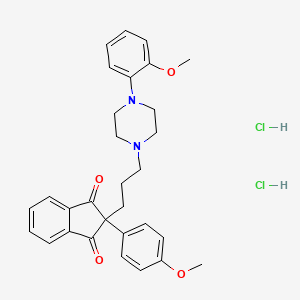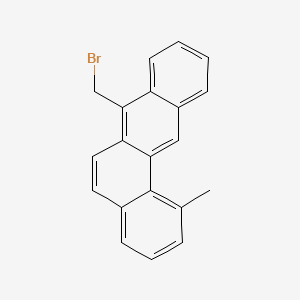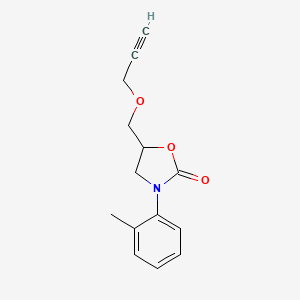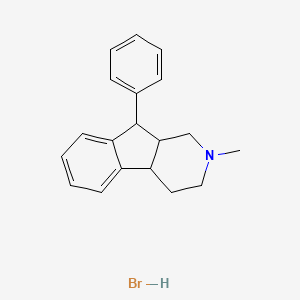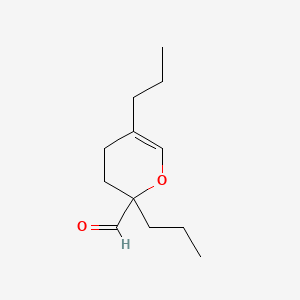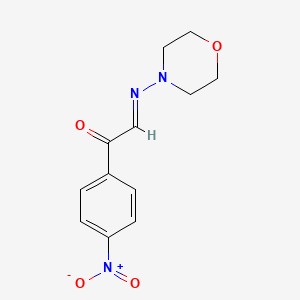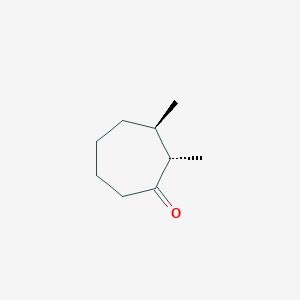
(2S,3R)-2,3-Dimethylcycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2,3-Dimethylcycloheptan-1-one is an organic compound with a unique structure characterized by a seven-membered ring with two methyl groups attached at the second and third positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dimethylcycloheptan-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts or reagents to ensure the correct stereochemistry. For example, the use of lithium dialkylcuprates in a 1,4-addition reaction to an enone precursor can yield the desired compound with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2,3-Dimethylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2,3-Dimethylcycloheptan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2S,3R)-2,3-Dimethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry can influence its binding affinity and activity. For example, it may interact with enzymes or receptors in a stereospecific manner, affecting the overall biological response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with similar stereochemistry used in biological studies.
(2S,3R)-2-Bromo-2,3-diphenylbutane: Known for its stereospecific reactions in organic synthesis.
Uniqueness
(2S,3R)-2,3-Dimethylcycloheptan-1-one is unique due to its seven-membered ring structure and the specific placement of methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
34759-52-9 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(2S,3R)-2,3-dimethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(10)8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
XOFXPPMXTKZMRD-SFYZADRCSA-N |
Isomerische SMILES |
C[C@@H]1CCCCC(=O)[C@H]1C |
Kanonische SMILES |
CC1CCCCC(=O)C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


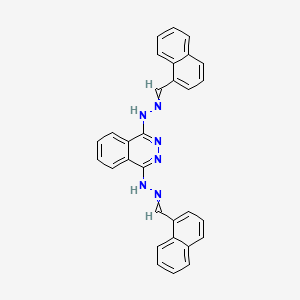
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)


![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
